molecular formula C11H12F3NO2 B1393353 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1260004-91-8

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Cat. No. B1393353
CAS RN: 1260004-91-8
M. Wt: 247.21 g/mol
InChI Key: GIWYFTXABAXWTA-UHFFFAOYSA-N
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Description

“2-Methyl-3-(trifluoromethyl)aniline” is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide . It belongs to the trifluoromethylbenzene series .


Synthesis Analysis

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline involves several steps . The method comprises the following steps: dissolving 2-chloro-5-trifluoromethyl phenylamine, methyl propionylchloride and solid alkali into an organic solvent to carry out aminolysis reaction . An improved solvent-free protocol for the preparation of flunixin, a potent non-narcotic, non-steroidal anti-inflammatory drug is reported using boric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is CH3C6H3(CF3)NH2 . The molecular weight is 175.15 .


Chemical Reactions Analysis

The compound forms carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride when combusted . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .


Physical And Chemical Properties Analysis

The melting point of 2-Methyl-3-(trifluoromethyl)aniline is between 38 - 42 °C . The initial boiling point and boiling range is 62-64°C at 4mm . The flash point is 96.1 °C .

Scientific Research Applications

Decarboxylase Inhibition and Blood Pressure Regulation

  • Decarboxylase Inhibition : α-Methyl-3,4-dihydroxy-DLphenylalanine, a related compound, is an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
  • Blood Pressure Reduction : The reduction of amine biosynthesis through this inhibition is associated with lowering blood pressure in hypertensive patients and a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

Biosynthesis Studies

  • Pterocarpan Biosynthesis : Feeding experiments with DL-phenylalanine-[1-14C] showed its incorporation in the biosynthesis of pterocarpan phytoalexins in Trifolium pratense L. seedlings (Dewick, 1975).
  • Biodegradation of Amino Acid-based Polymers : Biodegradable functional amino acid-based poly(ester amide)s were synthesized using L-phenylalanine and DL-2-allylglycine, highlighting the utility of these amino acids in creating biodegradable polymers (Pang & Chu, 2010).

Chemical Synthesis and Coordination Studies

  • Enantioface-Differentiating Methylation : The N-benzylidene-DL-phenylalanine methyl ester was used to study the stereoselectivity of methylation in the presence of chiral lithium amides (Yamashita, Mitsui, Watanabe, & Nakamura, 1982).
  • Luminescence Properties : Studies on the luminescence properties of tris(N-[(imidazol-4-yl)methylidene]-dl-phenylalaninato)europium(III) revealed insights into the 'facial' and 'meridional' coordination geometries of these compounds (Yamauchi et al., 2013).

Molecular Evolution and Biogenetic Studies

  • Models of Molecular Evolution : The stereospecificity of dipeptide syntheses using DL-phenylalanine was studied, contributing to our understanding of molecular evolution (Kricheldorf, Au, & Mang, 2009).
  • Biosynthesis of Phytoalexins : DL-phenylalanine was used in studies to understand the biosynthesis of the 2-arylbenzofuran phytoalexin vignafuran in Vigna unguiculata (Martin & Dewick, 1979).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of fire, it can develop hazardous combustion gases or vapours .

Future Directions

2-Methyl-3-(trifluoromethyl)aniline is an important intermediate for synthesizing analgesic and herbicide . It is also a key intermediate for synthesizing flunixin meglumine . Therefore, its future directions are likely to be closely tied to the development and production of these types of drugs and pesticides.

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of analgesic compounds such as flunixin . The interaction with enzymes like 2-chloronicotinate in ethylene glycol highlights its role in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent intermediate in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction mechanisms, affecting processes such as cell proliferation, apoptosis, and differentiation . Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to enzyme inhibition or activation . This can result in changes in gene expression and subsequent alterations in cellular function. The compound’s unique structure allows it to fit into enzyme active sites, modulating their activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s impact on cellular processes can vary with time, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s impact becomes detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s presence can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for elucidating its role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, making it essential to study its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYFTXABAXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 3
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 4
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 5
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

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